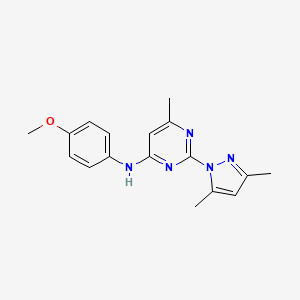

![molecular formula C20H23FN2O4S B2531117 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-氟苯磺酰胺 CAS No. 922049-82-9](/img/structure/B2531117.png)

N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. For instance, benzenesulfonamide derivatives have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases and cyclooxygenases, which are implicated in diseases like cancer and inflammation .

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multiple steps, including the formation of rings and the introduction of functional groups. For example, the synthesis of azepino[4,5-b]indole derivatives has been achieved using N-Fluorobenzenesulfonimide (NFSI) as an attenuator in a silver-catalyzed cycloisomerization process . Similarly, the synthesis of N-acylbenzenesulfonamide hybrids involves the creation of dihydro-1,3,4-oxadiazole rings . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring system, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. The presence of a 3-fluorobenzenesulfonamide group suggests potential for specific interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinity and selectivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, they can act as inhibitors for enzymes by mimicking the natural substrates of the enzymes and binding to the active site. The introduction of specific substituents, such as fluorine atoms, can enhance the selectivity and potency of these inhibitors . Additionally, the presence of a benzenesulfonamide group can facilitate intramolecular reactions, such as C-arylation, to form advanced intermediates for the synthesis of nitrogenous heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a benzenesulfonamide group typically confers good solubility in polar solvents and the potential for strong hydrogen bonding, as seen in other benzenesulfonamide derivatives . The introduction of a fluorine atom could affect the acidity of the NH group in the sulfonamide, potentially altering its hydrogen bonding capacity and solubility . The overall shape and electronic distribution of the molecule would also be important factors in its interaction with biological targets and its pharmacokinetic properties.

科学研究应用

有机催化不对称反应

涉及 3-氟吲哚与二苯并[b,f][1,4]恶二嗪(包括与所讨论化学物质相似的结构)的有机催化不对称曼尼希反应已被开发,以提供含有手性四取代 C‒F 立体中心的各种七元环状胺。由双功能辛可纳生物碱衍生的硫脲催化剂催化的此过程可适应具有优异收率、非对映选择性和对映选择性的广泛底物。还提出了一个可行的反应机理,强调了这些支架在药物化学中的重要性,因为它们具有对映选择性合成能力和潜在的药理学应用 (Bing Li, Ye Lin, & D. Du, 2019)。

碳酸酐酶抑制剂

未保护的伯磺酰胺基团促进成环级联反应,从而生成基于多环[1,4]恶二嗪的碳酸酐酶抑制剂。这类新型基于[1,4]恶二嗪的伯磺酰胺对治疗相关的人类碳酸酐酶表现出强抑制作用,证明了伯磺酰胺官能团在使[1,4]恶二嗪环构建和充当酶假体锌结合基团中发挥的双重作用 (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018)。

细胞生长测定

该化合物的相关结构已在细胞生长测定中使用水溶性四唑/formazan 测定法进行了探索。该方法被证明对体外细胞生长评估是有效的,表明相关化合物在癌症研究和治疗应用中具有潜在用途,因为它们能有效降低各种癌细胞系的细胞活力 (A. H. Cory, T. C. Owen, J. Barltrop, & J. G. Cory, 1991)。

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHVLWADRPVOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)